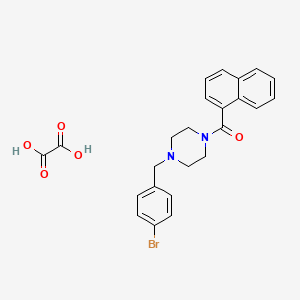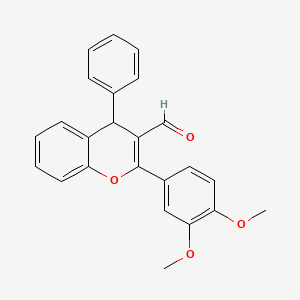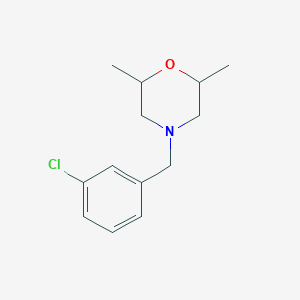
5-(4-bromophenoxy)pentyl thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenoxy)pentyl thiocyanate, also known as BPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPT is a thiocyanate derivative of arachidonic acid, which is an important fatty acid in the human body.
科学的研究の応用
5-(4-bromophenoxy)pentyl thiocyanate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 5-(4-bromophenoxy)pentyl thiocyanate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
5-(4-bromophenoxy)pentyl thiocyanate exerts its effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate also induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death.
Biochemical and Physiological Effects:
5-(4-bromophenoxy)pentyl thiocyanate has been found to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce pain in animal models of pain. 5-(4-bromophenoxy)pentyl thiocyanate has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to inhibit the proliferation of cancer cells.
実験室実験の利点と制限
5-(4-bromophenoxy)pentyl thiocyanate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-bromophenoxy)pentyl thiocyanate has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, 5-(4-bromophenoxy)pentyl thiocyanate has some limitations for lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not yet fully understood. Further research is needed to determine the optimal concentration and duration of treatment with 5-(4-bromophenoxy)pentyl thiocyanate.
将来の方向性
There are several future directions for research on 5-(4-bromophenoxy)pentyl thiocyanate. One direction is to investigate the effects of 5-(4-bromophenoxy)pentyl thiocyanate on human cells and tissues. Another direction is to study the potential use of 5-(4-bromophenoxy)pentyl thiocyanate as a therapeutic agent for inflammatory diseases and cancer. Further research is also needed to determine the optimal formulation and delivery method for 5-(4-bromophenoxy)pentyl thiocyanate in humans. Overall, 5-(4-bromophenoxy)pentyl thiocyanate has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
合成法
The synthesis of 5-(4-bromophenoxy)pentyl thiocyanate involves the reaction between 4-bromophenol and 5-bromopentyl isothiocyanate in the presence of a base. The reaction results in the formation of 5-(4-bromophenoxy)pentyl thiocyanate as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
特性
IUPAC Name |
5-(4-bromophenoxy)pentyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQXMXTWRMJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![2-(3,5-dimethyl-4-isoxazolyl)-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B5172846.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)





![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)

![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)